4,4'-Dinitro-2,2'-bipyridine

Coordination Chemistry Catalysis Oxidative Coupling

4,4'-Dinitro-2,2'-bipyridine features two nitro groups that make it a superior electron-acceptor ligand versus parent bipyridine or donor-substituted analogs. This enables precise tuning of metal complex redox potentials, photoisomerization rates, and catalytic selectivity for applications in molecular switches, photodynamic therapy, and solar energy conversion. It is the preferred precursor for 4,4'-diamino-2,2'-bipyridine (used in osmium biosensors) and a key monomer for redox-active coordination polymers. Iridium(III) photosensitizers incorporating this ligand achieved 4020 µmol g⁻¹ h⁻¹ H₂ production with low ecotoxicity. Order high-purity material with global shipping.

Molecular Formula C10H6N4O4
Molecular Weight 246.18 g/mol
CAS No. 18511-72-3
Cat. No. B097881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitro-2,2'-bipyridine
CAS18511-72-3
Molecular FormulaC10H6N4O4
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H
InChIKeyULRVNIRBWWMQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitro-2,2'-bipyridine (CAS 18511-72-3) – Electronic Structure and Coordination Chemistry Primer for Procurement


4,4'-Dinitro-2,2'-bipyridine (C10H6N4O4; CAS 18511-72-3) is a symmetrically substituted 2,2'-bipyridine derivative bearing two strongly electron-withdrawing nitro groups at the 4 and 4' positions [1]. This substitution pattern significantly alters the electronic properties of the bipyridine core compared to the parent ligand, rendering the compound a potent electron acceptor and a versatile building block for coordination chemistry and materials science [2]. The compound is a crystalline solid (mp 195-197°C) with limited aqueous solubility but good solubility in common organic solvents, making it suitable for diverse synthetic applications .

Why 4,4'-Dinitro-2,2'-bipyridine Cannot Be Replaced by Unsubstituted or Donor-Substituted Bipyridines


The two nitro groups in 4,4'-dinitro-2,2'-bipyridine exert a powerful electron-withdrawing (-I and -M) effect that fundamentally alters the ligand's electronic and redox properties compared to the parent 2,2'-bipyridine (bpy) and donor-substituted analogs like 4,4'-dimethyl-2,2'-bipyridine (dMebpy) [1]. This electronic modulation directly impacts the properties of the resulting metal complexes, including their redox potentials, catalytic activities, and photophysical behavior. Generic substitution with an unsubstituted or electron-donating bipyridine will lead to different catalyst selectivity, altered reaction rates, and distinct material properties, as quantified in the evidence below [2].

Quantitative Differentiation of 4,4'-Dinitro-2,2'-bipyridine: Head-to-Head Data Against Key Analogs


Catalytic Performance in Copper-Catalyzed Oxidative Coupling of 2,6-Dimethylphenol (DMP)

In the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (DMP), the reaction rate is significantly influenced by the electronic nature of the 4,4'-disubstituted 2,2'-bipyridine ligand. 4,4'-dinitro-2,2'-bipyridine (dNO2bpy) and 4,4'-dichloro-2,2'-bipyridine (dClbpy), both with electron-withdrawing groups, show a decreased overall reaction rate compared to the unsubstituted bipyridine (bpy), despite theoretically enhancing the electrophilicity of the copper(II) center [1]. This counterintuitive result is attributed to the stabilization of the copper(I) species by the electron-withdrawing ligands, which retards the reoxidation step to Cu(II) [1].

Coordination Chemistry Catalysis Oxidative Coupling

Electrochemical Redox Properties in Ruthenium(II) Complexes

In a series of trans-[RuCl2(dppb)(4,4′-X2-2,2′-bipy)] complexes, the electron-withdrawing nitro substituent in 4,4'-dinitro-2,2'-bipyridine (NO2-bipy) significantly impacts the complex's redox potential (E1/2) and photoisomerization kinetics compared to analogs with electron-donating or other substituents [1]. The isomerization rate constants from trans to cis isomers under white light follow first-order kinetics and correlate with the pKa of the 4,4'-disubstituted bipyridine ligands and the E1/2 values of the complexes [1].

Electrochemistry Ruthenium Complexes Photochemistry

Performance as Photosensitizer Anchoring Group in Iridium(III) Complexes for Hydrogen Production

Three iridium(III) complexes (Ir1-Ir3) with different anchoring moieties—4,4'-dinitro-2,2'-bipyridine (Ir1), tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate) (Ir2), and diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (Ir3)—were evaluated as photosensitizers for water-splitting hydrogen generation [1]. The hydrogen production efficiency of the Ir1@Pt-TiO2 system reached 4020.27 µmol g⁻¹ h⁻¹. Among the three anchoring groups, the phosphonate-substituted ligand (Ir2) provided the greatest performance enhancement, while the dinitro-substituted ligand (Ir1) still enabled efficient hydrogen production, and all complexes showed low toxicity to marine bacteria, comparable to TiO2 [1].

Photocatalysis Hydrogen Production Iridium Complexes

Electronic Substituent Effect on CO/Styrene Copolymerization Catalyzed by Palladium(II) Complexes

A systematic study of 4,4'-disubstituted-2,2'-bipyridines as ligands in palladium(II)-catalyzed CO/styrene copolymerization revealed a clear structure-activity relationship [1]. The study found that electron-donating and conjugative effects on the bipyridine ligand enhance catalytic activity and increase the molecular weight of the resulting polyketone [1]. Consequently, ligands with electron-withdrawing groups, such as 4,4'-dinitro-2,2'-bipyridine, resulted in lower catalytic activity compared to electron-donating analogs like 4,4'-hydroxymethyl-2,2'-bipyridine, which showed the highest activity of 1,356 gSTCO/(gPd·h) with a polyketone Mn of 8,502 and a polydispersity of 1.581 [1].

Polyketone Synthesis Palladium Catalysis Copolymerization

Distinctive Oxidation State Manifold in Cp*Rh Complexes

A [Cp*Rh] complex bearing the 4,4'-dinitro-2,2'-bipyridyl ligand (dnbpy) exhibits a distinctive manifold of five accessible oxidation states in organic electrolytes [1]. This behavior contrasts with prior work on related complexes in aqueous electrolyte, where no accessible reductions were observed [1]. The strong electron-withdrawing nature of the dinitro substituents stabilizes lower oxidation states, enabling a richer redox chemistry compared to complexes with less electron-deficient bipyridine ligands [1].

Organometallic Chemistry Redox Chemistry Rhodium Complexes

Optimized Application Scenarios for 4,4'-Dinitro-2,2'-bipyridine Based on Comparative Evidence


Precursor for 4,4'-Diamino-2,2'-bipyridine Synthesis

The reduction of 4,4'-dinitro-2,2'-bipyridine or its N,N'-dioxide provides a reliable route to 4,4'-diamino-2,2'-bipyridine, a valuable ligand for osmium-based biosensors and biofuel cells [1]. The dinitro compound's strong electron-withdrawing nature ensures high reactivity in reduction steps, making it a preferred precursor over alternative synthetic pathways.

Ligand for Tuning Redox and Photochemical Properties of Ruthenium(II) Complexes

As demonstrated by the direct comparison of photoisomerization rates and redox potentials in trans-[RuCl2(dppb)(4,4′-X2-2,2′-bipy)] complexes, 4,4'-dinitro-2,2'-bipyridine provides a distinct, quantifiable electronic environment [2]. This enables precise tuning of ruthenium complex properties for applications in molecular switches, photodynamic therapy, and solar energy conversion.

Anchoring Group for Iridium(III) Photosensitizers in Photocatalytic Hydrogen Production

In head-to-head testing with phosphonate and carboxylate anchoring groups, 4,4'-dinitro-2,2'-bipyridine enabled efficient hydrogen production (4020.27 µmol g⁻¹ h⁻¹) when incorporated into an iridium(III) photosensitizer [3]. Its performance, combined with low ecotoxicity, positions it as a viable alternative for developing robust and environmentally friendly photocatalytic systems.

Electron-Deficient Building Block for Redox-Active Coordination Polymers and Supramolecular Architectures

The strong electron-withdrawing nature of the nitro groups, which has been shown to stabilize multiple oxidation states in metal complexes [4], makes 4,4'-dinitro-2,2'-bipyridine an ideal monomer for constructing redox-active coordination polymers. These materials are of interest for applications in electrochromic devices, molecular electronics, and heterogeneous catalysis.

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